REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[CH:7]=[C:8]([C:12]([O:14]CC)=[O:13])[NH:9]2)=[C:4]([CH2:18][CH3:19])[CH:3]=1.[OH-].[Na+]>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[CH:7]=[C:8]([C:12]([OH:14])=[O:13])[NH:9]2)=[C:4]([CH2:18][CH3:19])[CH:3]=1 |f:1.2|
|
Name
|
ethyl 7-bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C2C(C=C(NC2=C1)C(=O)OCC)=O)CC
|
Name
|
|
Quantity
|
0.247 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2C(C=C(NC2=C1)C(=O)O)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |